![molecular formula C5H11BrO B1266903 1-Bromo-3-ethoxypropane CAS No. 36865-40-4](/img/structure/B1266903.png)
1-Bromo-3-ethoxypropane
Overview
Description
“1-Bromo-3-ethoxypropane” is a chemical compound with the molecular formula C5H11BrO . It has an average mass of 167.044 Da and a monoisotopic mass of 165.999313 Da .
Synthesis Analysis
The synthesis of “1-Bromo-3-ethoxypropane” involves condensation with sodium ethylate in ethanol to form 3-ethoxypropene, followed by anti-Markovnikov addition with HBr in the presence of benzoyl peroxide . This process results in an overall yield of 89.2% .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-ethoxypropane” consists of a bromine atom (Br) attached to the third carbon of a propane chain, with an ethoxy group (C2H5O) also attached to the third carbon . The InChI code for this compound is 1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3 .
Physical And Chemical Properties Analysis
“1-Bromo-3-ethoxypropane” has a molecular weight of 167.04 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 165.99933 g/mol . The topological polar surface area is 9.2 Ų . It has a heavy atom count of 7 .
Scientific Research Applications
Chemical Synthesis
“1-Bromo-3-ethoxypropane” is used in chemical synthesis . It is a reagent used in the synthesis of various chemical compounds . The compound’s properties, such as its molecular weight (167.05) and its linear formula (C5H11BrO), make it suitable for use in a variety of chemical reactions .
Synthesis of 3-Ethoxypropene
“1-Bromo-3-ethoxypropane” can be synthesized from 3-chloropropene . The process involves condensation with sodium ethylate in ethanol to form 3-ethoxypropene, followed by anti-Markovnikov addition with HBr in the presence of benzoyl peroxide . This synthesis process has an overall yield of 89.2% .
Material Science
In the field of material science, “1-Bromo-3-ethoxypropane” can be used in the development of new materials . Its properties can influence the characteristics of the resulting material .
Chromatography
“1-Bromo-3-ethoxypropane” can also be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can affect the separation process and the results .
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-ethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZWPJGRGUOZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293736 | |
Record name | 1-bromo-3-ethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethoxypropane | |
CAS RN |
36865-40-4 | |
Record name | Propane, 1-bromo-3-ethoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-3-ethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route used to produce 1-Bromo-3-ethoxypropane?
A1: The research paper describes a two-step synthesis of 1-Bromo-3-ethoxypropane []. The first step involves reacting 3-chloropropene with sodium ethylate in ethanol, producing 3-ethoxypropene. This reaction is significant because it replaces the chlorine atom with an ethoxy group. The second step is an anti-Markovnikov addition of hydrogen bromide (HBr) to 3-ethoxypropene in the presence of benzoyl peroxide, yielding 1-Bromo-3-ethoxypropane. This step is notable because it installs the bromine atom at the less substituted carbon, contrary to typical Markovnikov addition. This controlled synthetic route provides a high yield (89.2%) of the desired product.
Q2: What are the potential applications of 1-Bromo-3-ethoxypropane?
A2: While the provided research focuses solely on the synthesis of 1-Bromo-3-ethoxypropane, its structure suggests potential applications as a building block in organic synthesis []. The bromine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. The ethoxy group can also be further modified or utilized as a directing group in subsequent reactions. These features make 1-Bromo-3-ethoxypropane a valuable intermediate for synthesizing more complex molecules with potential applications in various fields like pharmaceuticals, polymers, or materials science.
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